molecular formula C9H7F3O2S B1368018 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid CAS No. 162965-55-1

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid

Cat. No. B1368018
Key on ui cas rn: 162965-55-1
M. Wt: 236.21 g/mol
InChI Key: OCTLXWNDUQYRCZ-UHFFFAOYSA-N
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Patent
US05534634

Procedure details

A two-necked flask was charged under nitrogen with 45 ml of dimethylformamide and 16 g of a 50% strength by weight aqueous sodium hydroxide solution. After addition of 15 g of 2-mercaptobenzoic acid, 18 g of chlorotrifluoroethane were passed in at 0° C. and the reaction mixture was then transferred into a stirred autoclave. The mixture was heated at 100° C. for 12 hours (maximum pressure: 2.5 bar), allowed to cool and the crude product was then precipitated by addition of concentrated hydrochloric acid. The dried crude product was recrystallized from hot formic acid, giving 5.3 g of 2-(2',2',2'-trifluoroethylthio)benzoic acid having a melting point of 226°-227° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[SH:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].Cl[CH2:14][C:15]([F:18])([F:17])[F:16]>CN(C)C=O>[F:16][C:15]([F:18])([F:17])[CH2:14][S:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
Quantity
18 g
Type
reactant
Smiles
ClCC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were passed in at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the crude product was then precipitated by addition of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The dried crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot formic acid

Outcomes

Product
Name
Type
product
Smiles
FC(CSC1=C(C(=O)O)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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